4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 941967-79-9

4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Catalog Number: EVT-2929479
CAS Number: 941967-79-9
Molecular Formula: C22H16N4O2S
Molecular Weight: 400.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3aR,9bS)-N-benzamide (S 33084)

    Compound Description: (3aR,9bS)-N-benzamide, also known as S 33084, is a benzopyranopyrrole derivative found to be a potent, selective, and competitive antagonist at dopamine D3 receptors. [] It demonstrates high affinity for cloned human D3 receptors and exhibits over 100-fold lower affinity for D2 and other receptors tested. [] S 33084 effectively antagonizes dopamine-induced responses in vitro, including [S]guanosine59O-(3-thio)triphosphate binding and mitogen-activated protein kinase stimulation. [] In vivo studies demonstrate its ability to block the effects of the D3 agonist PD128,907 on dopamine release and neuronal activity. []

    Relevance: While structurally distinct from 4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, S 33084 exhibits a shared pharmacological profile as a dopamine D3 receptor antagonist. [] Both compounds target the dopaminergic system, suggesting potential applications in treating disorders involving dopamine dysfunction.

2(R,S)-(Di-n-propylamino)-6-(4-methoxyphenylsulfonylmethyl)-1,2,3,4-tetrahydronaphthalene (GR 218,231)

    Compound Description: 2(R,S)-(Di-n-propylamino)-6-(4-methoxyphenylsulfonylmethyl)-1,2,3,4-tetrahydronaphthalene, also known as GR 218,231, is another dopamine D3 receptor antagonist, albeit less potent than S 33084. [] Like S 33084, GR 218,231 displays selectivity for D3 over D2 receptors and shares a similar neurochemical and electrophysiological profile. [] This compound further strengthens the relevance of targeting the dopaminergic system, particularly the D3 receptor, for potential therapeutic applications.

    Relevance: Similar to S 33084, GR 218,231 shares a common pharmacological target with 4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide by acting as a dopamine D3 receptor antagonist. [] This suggests a potential convergence in their therapeutic applications despite their structural differences.

4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol (L 741,626)

    Compound Description: 4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol, or L 741,626, presents a contrasting profile as a preferential antagonist of dopamine D2 receptors over D3 receptors. [] Unlike the previous two compounds, L 741,626 demonstrates activity at D2 receptors, leading to increased dopamine release in various brain regions and influencing dopaminergic neuronal activity. [] This compound highlights the distinct roles of D2 and D3 receptors within the dopaminergic system.

    Relevance: Despite its contrasting selectivity for dopamine D2 receptors compared to 4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, L 741,626 highlights the importance of benzamide and substituted piperidine moieties in modulating dopaminergic pathways. [] The structural similarities and shared target system suggest overlapping research interests and potential therapeutic implications within dopamine-related disorders.

Properties

CAS Number

941967-79-9

Product Name

4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

IUPAC Name

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C22H16N4O2S

Molecular Weight

400.46

InChI

InChI=1S/C22H16N4O2S/c1-28-18-9-10-20-19(12-18)25-22(29-20)26(14-17-4-2-3-11-24-17)21(27)16-7-5-15(13-23)6-8-16/h2-12H,14H2,1H3

InChI Key

PXXWXHKTFBTRSN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.